molecular formula C16H19FN4 B12237577 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

Cat. No.: B12237577
M. Wt: 286.35 g/mol
InChI Key: RPODSCADHOVKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Fluorophenyl halides, sulfonium salts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in disease processes . For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is unique due to its specific structural features, such as the combination of a fluorophenyl group and a piperazine ring, which confer distinct pharmacological properties . This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H19FN4

Molecular Weight

286.35 g/mol

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine

InChI

InChI=1S/C16H19FN4/c1-13-10-18-12-19-16(13)21-8-6-20(7-9-21)11-14-2-4-15(17)5-3-14/h2-5,10,12H,6-9,11H2,1H3

InChI Key

RPODSCADHOVKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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